molecular formula C11H11IN2 B8499913 2-(3-iodo-4-methylphenyl)-5-methyl-1H-imidazole

2-(3-iodo-4-methylphenyl)-5-methyl-1H-imidazole

Cat. No.: B8499913
M. Wt: 298.12 g/mol
InChI Key: DXSWPZWHEPCBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-iodo-4-methylphenyl)-5-methyl-1H-imidazole is a useful research compound. Its molecular formula is C11H11IN2 and its molecular weight is 298.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

2-(3-iodo-4-methylphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H11IN2/c1-7-3-4-9(5-10(7)12)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

DXSWPZWHEPCBKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(N2)C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydrogen carbonate (0.204 g, 2.0 mmol) was added to a solution of 3-iodo-4-methylbenzenecarboximidamide (preparation 59a, 0.53 g, 0.54 mmol) in tetrahydrofuran (5 mL) and water (1 mL) and the mixture was heated to reflux. Then 1-chloropropan-2-one (0.16 mL, 2.1 mmol) in tetrahydrofuran (2.50 mL) was added dropwise over 20 min and the mixture was refluxed overnight. The mixture was evaporated and the residue purified by flash chromatography (2:1 hexanes/ethyl acetate) to give the title compound (0.13 g, 22%) as a white solid.
Quantity
0.204 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Yield
22%

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